molecular formula C14H14O2 B6356672 3-(2-Methoxy-5-methylphenyl)phenol CAS No. 1175976-25-6

3-(2-Methoxy-5-methylphenyl)phenol

Cat. No.: B6356672
CAS No.: 1175976-25-6
M. Wt: 214.26 g/mol
InChI Key: CLMOQBAVOJBDKU-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)phenol is an organic compound with the molecular formula C14H14O2. It is a derivative of phenol, characterized by the presence of a methoxy group and a methyl group attached to the aromatic ring. This compound is also known by other names such as [1,1’-Biphenyl]-3-ol, 2’-methoxy-5’-methyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)phenol can be achieved through various methods. One common approach involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. In this method, 4-iodophenol is reacted with 3-methoxyphenol in the presence of a copper catalyst, followed by demethylation with hydrobromic acid in acetic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar copper-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol:

    3-Methoxyphenol:

Uniqueness

3-(2-Methoxy-5-methylphenyl)phenol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups, along with the biphenyl structure, makes it a versatile compound for various applications .

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-6-7-14(16-2)13(8-10)11-4-3-5-12(15)9-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMOQBAVOJBDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653586
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175976-25-6
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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